

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride solubility and stability

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Compound of Interest

2-

Compound Name: (Trifluoromethyl)Phenylhydrazine
Hydrochloride

Cat. No.: B1313424

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An In-depth Technical Guide to the Solubility and Stability of **2-(Trifluoromethyl)Phenylhydrazine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of **2-(Trifluoromethyl)Phenylhydrazine Hydrochloride**, a key intermediate in pharmaceutical and agrochemical synthesis. This document collates available quantitative and qualitative data on the compound's behavior in various solvents and under different environmental conditions. Detailed experimental protocols, based on established industry guidelines, are provided to enable researchers to conduct further studies. Additionally, logical workflows and a postulated thermal degradation pathway are visualized to facilitate a deeper understanding of the compound's chemical properties.

Introduction

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride (CAS No: 3107-34-4) is a substituted phenylhydrazine derivative widely utilized in organic synthesis. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, enhancing its reactivity and, in some cases, its metabolic stability when incorporated into larger molecules^[1].

The hydrochloride salt form generally improves its handling characteristics and solubility in aqueous media^{[1][2]}. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in process chemistry and formulation development.

Physicochemical Properties

- Molecular Formula: C₇H₈ClF₃N₂
- Molecular Weight: 212.60 g/mol ^[3]
- Appearance: White to almost white or pale yellow crystalline powder^{[4][5][6]}
- Melting Point: Approximately 220 °C (with decomposition)^{[3][4]}
- Storage: Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C in a cool, dark place^[4].

Solubility Profile

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride exhibits preferential solubility in polar protic solvents, a characteristic attributed to the ionic nature of the hydrochloride salt and the hydrophilic hydrazine moiety^[3].

Table 1: Quantitative Solubility Data

Solvent	Temperature	Solubility	Reference
Water	Ambient	15.7 µg/mL	^[3]
Water	Not Specified	Soluble	^{[4][7][8]}

Note: There is a lack of extensive quantitative solubility data in a wide range of organic solvents in publicly available literature. The provided data suggests that while it is soluble in water, the solubility is limited. A related compound, 2,5-bis(trifluoromethyl)-phenylhydrazine HCl, is reported to be soluble in ethanol and dimethylformamide, suggesting that **2-(Trifluoromethyl)Phenylhydrazine Hydrochloride** may also have solubility in polar organic solvents^[9].

Stability Profile

The stability of **2-(Trifluoromethyl)Phenylhydrazine Hydrochloride** is influenced by several factors, including temperature, pH, and light.

Thermal Stability

The compound is thermally stable up to approximately 180°C, with minimal mass loss observed below this temperature[3]. Upon heating beyond its melting point of around 220°C, it undergoes decomposition[3][4].

Table 2: Thermal Stability and Decomposition Data

Parameter	Value	Reference
Onset of Thermal Decomposition	~180°C	[3]
Melting Point (with decomposition)	~220°C	[3][4]
Gaseous Decomposition Products	Hydrogen Chloride, Hydrogen Fluoride, Nitrogen Oxides, Carbon Monoxide, Carbon Dioxide	[3]

pH-Dependent Stability

In aqueous solutions, the stability of **2-(Trifluoromethyl)Phenylhydrazine Hydrochloride** is pH-dependent. It demonstrates enhanced stability in strongly acidic conditions. This is due to the protonation of the hydrazine functional group, which forms a more stable hydrazinium ion[3]. The pH of an aqueous solution of the compound is typically in the acidic range of 2.6 to 2.9[3].

Other Stability Considerations

- Incompatibilities: Phenylhydrazine derivatives are known to be incompatible with strong oxidizing agents, strong bases, alkali metals, and certain metals like copper and nickel[10]. Contact with these substances should be avoided.

- Storage: For long-term stability, the compound should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) and protected from light[4].

Experimental Protocols

While specific experimental data for this compound is limited, the following sections describe standardized methodologies for determining solubility and stability, based on general pharmaceutical guidelines.

Protocol for Solubility Determination (Shake-Flask Method)

This method is widely used to determine the equilibrium solubility of a compound in a specific solvent.

- Preparation: Add an excess amount of **2-(Trifluoromethyl)Phenylhydrazine Hydrochloride** to a known volume of the selected solvent (e.g., water, ethanol, methanol, dichloromethane) in a sealed, clear container (e.g., a glass vial).
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution.
- Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

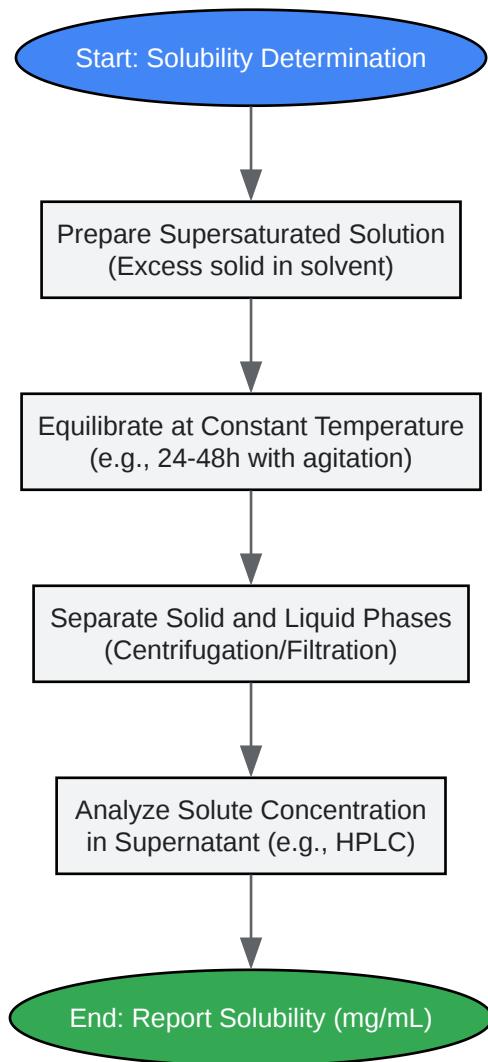
Protocol for Stability Testing (ICH Guidelines)

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of drug substances[1][4][11].

- Sample Preparation: Place the **2-(Trifluoromethyl)Phenylhydrazine Hydrochloride** powder in containers that are inert and mimic the proposed storage packaging.
- Storage Conditions:
 - Long-Term Stability: Store samples at $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH $\pm 5\%$ RH for a minimum of 12 months.
 - Accelerated Stability: Store samples at $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH for a minimum of 6 months.
- Testing Frequency:
 - Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
 - Accelerated: Test at 0, 3, and 6 months.
- Analytical Methods: At each time point, analyze the samples for:
 - Appearance: Visual inspection for any changes in color or physical form.
 - Assay: Quantification of the amount of **2-(Trifluoromethyl)Phenylhydrazine Hydrochloride** remaining, typically by HPLC.
 - Degradation Products: Identification and quantification of any impurities or degradation products that may have formed.
- Photostability Testing (ICH Q1B):
 - Expose the compound to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet light[12].
 - Include a dark control sample to differentiate between light-induced and thermal degradation.
 - Analyze the samples for any changes in appearance, assay, and degradation products.

Visualizations

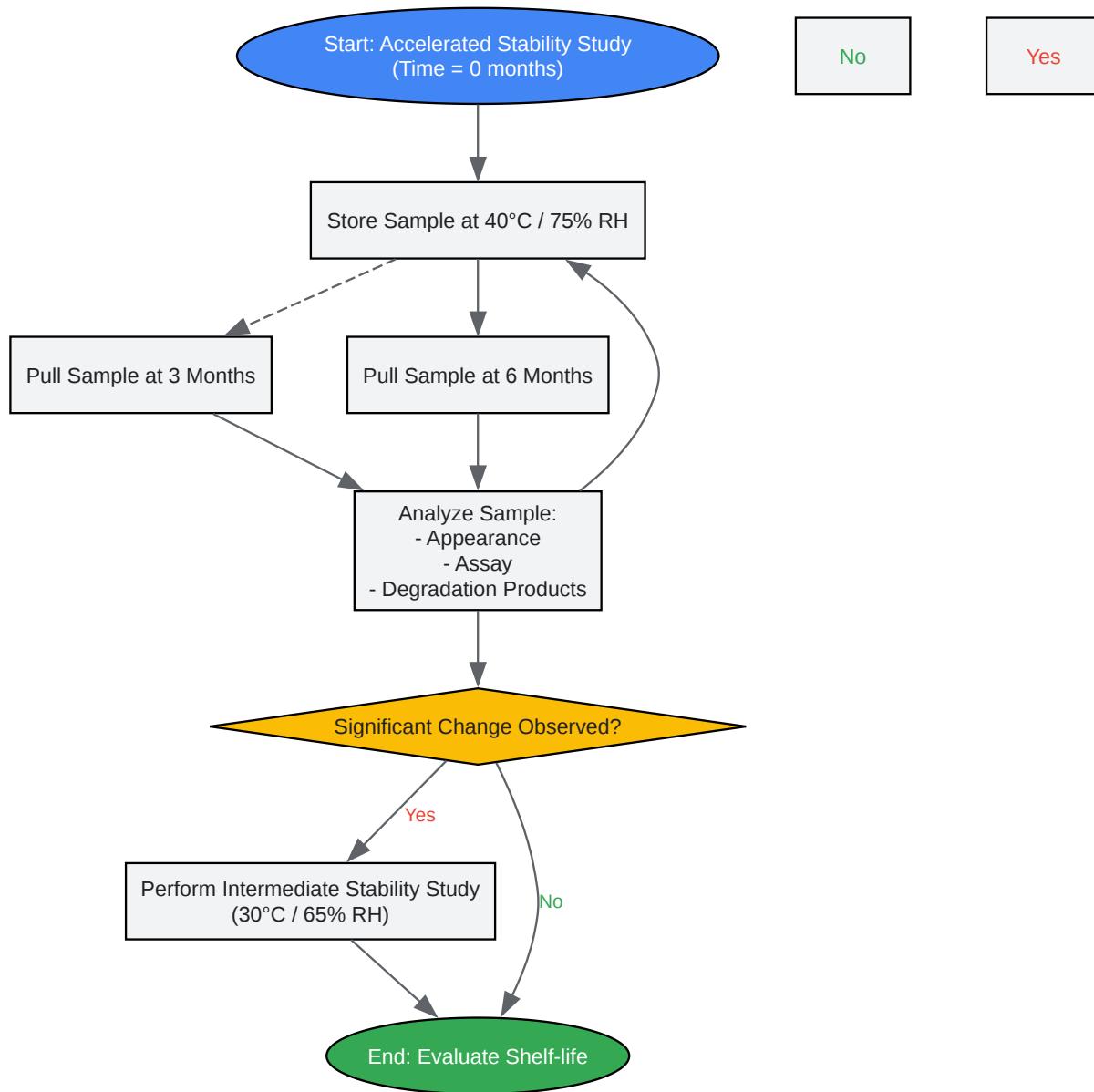
Experimental Workflow for Solubility Determination



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Caption: Workflow for determining the equilibrium solubility of a compound.

Logical Workflow for Accelerated Stability Testing



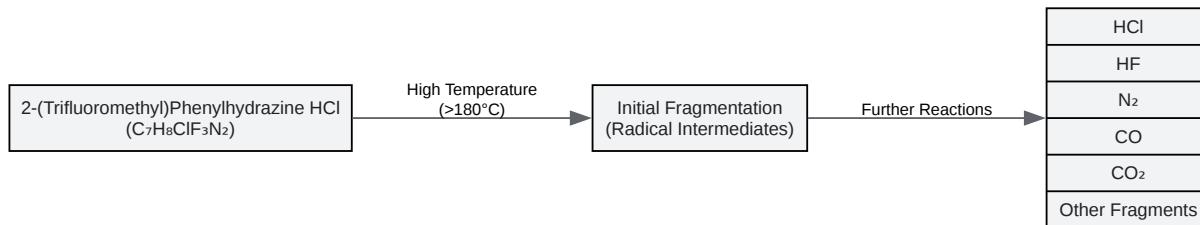
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Caption: Decision workflow for an accelerated stability study based on ICH guidelines.

Postulated Thermal Degradation Pathway

Based on the known thermal decomposition of phenylhydrazines and the identified gaseous products, a plausible degradation pathway is proposed. The initial step is likely the cleavage of

the N-N bond, followed by a series of reactions leading to the observed products.



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